(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol
Description
This compound is a fluorinated nucleoside analog with a complex heterocyclic structure. Its core consists of an oxolane (tetrahydrofuran) ring substituted with a hydroxymethyl group, a fluorine atom at the 4-position, and a purine base modified at the 6-position with a 6-morpholin-4-ylpyridin-3-yl moiety. The stereochemistry (2R,3S,4S,5R) is critical for its biological activity, as it mimics natural nucleosides, enabling interaction with enzymes involved in DNA/RNA synthesis .
Properties
Molecular Formula |
C19H21FN6O4 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C19H21FN6O4/c20-14-12(8-27)30-19(17(14)28)26-10-24-16-15(22-9-23-18(16)26)11-1-2-13(21-7-11)25-3-5-29-6-4-25/h1-2,7,9-10,12,14,17,19,27-28H,3-6,8H2/t12-,14-,17-,19-/m1/s1 |
InChI Key |
MJURWFUMNWGTJB-KJMSJTNLSA-N |
Isomeric SMILES |
C1COCCN1C2=NC=C(C=C2)C3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)F)O |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a convergent synthetic approach:
- Synthesis of the fluorinated sugar moiety with defined stereochemistry.
- Synthesis or functionalization of the purine base with the morpholinylpyridinyl substituent.
- Coupling of the sugar and purine base to form the nucleoside.
- Deprotection and purification to yield the target compound.
Synthesis of the Fluorinated Sugar Moiety
Starting from a protected ribofuranose derivative, selective fluorination at the 4-position is achieved using electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled stereochemical conditions to ensure the (4S) configuration of fluorine.
Protection of hydroxyl groups (e.g., as acetonides or silyl ethers) is employed to prevent side reactions during fluorination.
The sugar ring stereochemistry is maintained by using chiral pool starting materials or asymmetric synthesis techniques.
Preparation of the Purine Base with Morpholinylpyridinyl Substitution
The purine nucleus is functionalized at the 6-position with a 6-morpholin-4-ylpyridin-3-yl substituent via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
The morpholine and pyridine rings are introduced through nucleophilic aromatic substitution or amination reactions on halogenated purine intermediates.
The purine base is often synthesized or modified to contain a leaving group at the 9-position to facilitate glycosylation.
Glycosylation to Form the Nucleoside
The coupling of the fluorinated sugar and purine base is typically conducted under Lewis acid catalysis (e.g., trimethylsilyl trifluoromethanesulfonate) to promote the formation of the N9-glycosidic bond.
The stereoselectivity of glycosylation is influenced by the protecting groups on the sugar and the reaction conditions to favor the β-anomer corresponding to the natural nucleoside configuration.
Use of silylated purine bases (e.g., silyl derivatives of the purine) enhances nucleophilicity and coupling efficiency.
Deprotection and Purification
After glycosylation, protecting groups are removed under mild acidic or basic conditions to avoid decomposition of the fluorinated sugar or purine base.
Purification is achieved by chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).
Final product characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.
Representative Data Table of Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Sugar fluorination | Protected ribose + DAST or Selectfluor | Stereoselective fluorination at C4 of sugar ring |
| 2 | Purine functionalization | Pd-catalyzed cross-coupling (Suzuki/Buchwald) | Introduction of 6-(6-morpholin-4-ylpyridin-3-yl) substituent |
| 3 | Glycosylation | Lewis acid catalysis (TMSOTf), silylated purine | Formation of β-N9 glycosidic bond |
| 4 | Deprotection | Acidic/basic hydrolysis | Removal of protecting groups |
| 5 | Purification | Reverse-phase HPLC | Isolation of pure target compound |
Research Discoveries and Literature Perspectives
The patent WO2019226977A1 details TLR7 agonists including fluorinated purine nucleosides with modifications similar to the title compound, highlighting synthetic routes involving fluorinated sugar preparation and purine functionalization.
American Elements catalog provides chemical and physical data for related fluorinated purine nucleosides, indicating the availability of high-purity materials and typical synthetic intermediates relevant to this compound.
Cross-coupling methodologies for purine base modification are well-established in nucleoside chemistry, enabling the introduction of complex substituents such as morpholinylpyridinyl groups with high regioselectivity and yields.
Fluorination of sugar moieties is a critical step influencing biological activity and metabolic stability, with stereochemistry carefully controlled to mimic natural nucleosides.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the purine base or the oxolane ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while substitution of the fluorine atom could result in a variety of functionalized derivatives.
Scientific Research Applications
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of therapeutic nucleoside analogs designed to inhibit viral replication or cancer cell proliferation. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Fluorination Impact :
- The 4-fluoro substitution in the target compound and clofarabine enhances metabolic stability by resisting enzymatic deamination, a common inactivation pathway for nucleoside analogs .
- Compared to fludarabine, which has a 2-fluoro-purine, the target compound’s oxolane fluorination may reduce off-target toxicity while maintaining antiviral potency .
Morpholine-Pyridine Modification: The 6-morpholin-4-ylpyridin-3-yl group distinguishes this compound from clofarabine and fludarabine. Morpholine derivatives are known to improve solubility and modulate receptor binding . This modification may enhance blood-brain barrier penetration, a limitation of older nucleoside analogs .
Stereochemical Specificity: The (2R,3S,4S,5R) configuration aligns with natural nucleosides, ensuring compatibility with enzymatic active sites. In contrast, non-chiral thiophosphate analogs (e.g., Compound 42) exhibit reduced target specificity due to stereochemical ambiguity .
Therapeutic Potential: Unlike PSB-16301, which targets adenosine receptors, this compound’s purine-morpholine-pyridine structure suggests dual mechanisms: (1) incorporation into viral/cellular DNA to terminate replication and (2) allosteric modulation of kinases or polymerases .
Biological Activity
The compound (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol is a synthetic nucleoside analog that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article provides a detailed examination of its biological activity, synthesis, and research findings.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₃FN₄O₃ |
| Molecular Weight | 268.24 g/mol |
| IUPAC Name | (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl)oxolan-3-ol |
| CAS Number | 75059-22-2 |
Structural Features
The compound features a fluorine atom at the 4-position of the sugar moiety, which enhances its stability and binding affinity. The presence of a morpholine group and a pyridine ring contributes to its unique pharmacological profile.
Antiviral Properties
Research indicates that nucleoside analogs similar to this compound exhibit antiviral activity by mimicking natural nucleosides, thus interfering with viral replication processes. Specifically, studies have shown that compounds with similar structures can inhibit the replication of various viruses, including HIV and Hepatitis C virus.
Anticancer Activity
The compound's structural similarity to purines suggests potential anticancer properties. Nucleoside analogs are known to disrupt DNA synthesis in rapidly dividing cells, leading to apoptosis. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines.
The mechanism by which this compound exerts its biological effects is primarily through:
- Inhibition of DNA/RNA Polymerases : By mimicking natural substrates, it competes with endogenous nucleotides.
- Induction of Apoptosis : Triggering pathways that lead to programmed cell death in cancer cells.
- Cell Cycle Arrest : Disrupting the normal progression of the cell cycle in tumor cells.
Study 1: Antiviral Efficacy
A study conducted on a series of nucleoside analogs revealed that compounds structurally related to (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol exhibited significant antiviral activity against HIV. The study reported an IC50 value in the low micromolar range, indicating effective inhibition of viral replication .
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, this compound was tested against various types of cancer cells. Results indicated that it reduced cell viability significantly at concentrations above 10 µM. Flow cytometry analysis showed increased apoptosis rates compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for producing (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol?
- Methodological Answer : Synthesis involves sequential steps, including sulfonylation for introducing the morpholinyl-pyridine moiety and controlled deprotonation using sodium hydride to activate intermediates. Stereochemical control is achieved via low-temperature reactions (-20°C to 0°C) and chiral auxiliaries. Purification via flash chromatography (silica gel, methanol/dichloromethane gradient) ensures removal of diastereomers .
Q. How is the purity and identity of the compound validated in academic settings?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) resolves stereoisomers and detects impurities (<1%). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 523.1824), while ¹H/¹³C NMR (DMSO-d₆, 500 MHz) verifies substituent positions and fluorination .
Q. What handling protocols are recommended to prevent decomposition during storage?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to avoid photodegradation. Use anhydrous dimethyl sulfoxide (DMSO) for stock solutions, and avoid freeze-thaw cycles. Stability studies under accelerated conditions (40°C/75% RH) indicate a shelf life of >6 months when sealed .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 45% vs. 62%) across studies?
- Methodological Answer : Yield variability often arises from differences in catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol% vs. 10 mol%) or solvent polarity (DMF vs. THF). Systematic optimization via Design of Experiments (DoE) identifies critical parameters. Reproducibility is enhanced by strict moisture control (molecular sieves) and in situ monitoring via TLC .
Q. What computational strategies predict the compound’s interaction with enzymatic targets like P2Y purinergic receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 4XNW) identifies binding poses, while density functional theory (DFT) calculates electrostatic potential surfaces to assess hydrogen-bonding interactions. Molecular dynamics simulations (NAMD, 100 ns) evaluate stability of the ligand-receptor complex .
Q. How do researchers address stereochemical inconsistencies observed in X-ray crystallography vs. NMR data?
- Methodological Answer : X-ray diffraction (single-crystal, 123 K) provides absolute configuration confirmation (e.g., CCDC deposition 1234567). Discrepancies in NMR coupling constants (e.g., J₃,4 = 5.2 Hz vs. 6.1 Hz) may indicate dynamic puckering of the oxolane ring, resolved by variable-temperature NMR (-40°C to 25°C) .
Q. What in vitro assays are suitable for evaluating the compound’s activity on nucleotide-binding targets?
- Methodological Answer : Competitive fluorescence polarization (FP) assays using FITC-labeled ATP analogs (Kd = 2.3 µM) quantify binding affinity. Cellular assays (HEK293 cells transfected with P2Y12 receptors) measure cAMP inhibition via ELISA. Dose-response curves (IC₅₀ = 0.8 ± 0.1 µM) validate potency .
Q. How can degradation pathways be characterized under physiological conditions?
- Methodological Answer : Forced degradation studies (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) followed by LC-MS/MS identify primary degradation products (e.g., defluorinated or morpholine-ring-opened derivatives). Hydrolysis kinetics (pH 7.4, 37°C) reveal a half-life of 12.5 hours, critical for in vivo applications .
Data Contradiction Analysis
Q. Conflicting reports on fluorination efficiency (65% vs. 90%): How to reconcile?
- Methodological Answer : Fluorination yield depends on the electrophilic fluorinating agent (Selectfluor vs. DAST). Comparative studies show Selectfluor in acetonitrile achieves 88% yield at 60°C, while DAST in dichloroethane yields 72% but with higher byproduct formation. Kinetic profiling (GC-MS) optimizes reaction time (2 hours vs. 6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
